REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[N:12]([CH3:13])[CH:11]=[CH:10][C:5]2=[N:6][C:7]=1[C:8]#[N:9].[CH3:14][Mg]Cl.C1COCC1.C[O-].[Na+].[BH4-].[Na+].[BH4-]>CO.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[N:12]([CH3:13])[CH:11]=[CH:10][C:5]2=[N:6][C:7]=1[CH:8]([NH2:9])[CH3:14] |f:3.4,5.6|
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Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC1C#N)C=CN2C
|
Name
|
|
Quantity
|
5.1 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
sodium methylate
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Quantity
|
24.4 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
72.2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
7.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 2 hours at 15-20° C
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
while maintaining the temperature of the reaction mixture below 30° C
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Type
|
WAIT
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Details
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The contents of the first vessel were then transferred into the second vessel slowly over a 2 hour period
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Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
while maintaining the temperature of the reaction mixture in the second vessel below 30° C
|
Type
|
WASH
|
Details
|
the first vessel was rinsed with toluene (0.60 L) which
|
Type
|
ADDITION
|
Details
|
was added to the second vessel
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Type
|
ADDITION
|
Details
|
The first vessel was next charged with methanol (0.60 L) over a 10 minute period at a temperature less than 30° C
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Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 0-5° C. for an additional 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
charged with a 2M HCl solution (2.40 L) at 5-15° C. over a period of 1.25 hours
|
Duration
|
1.25 h
|
Type
|
WASH
|
Details
|
the second vessel was rinsed with toluene (0.60 L), which
|
Type
|
ADDITION
|
Details
|
was added to the third vessel
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 40-45° C.
|
Type
|
ADDITION
|
Details
|
2M NaOH (1.0 L) was added slowly over a 20 minute period until the pH of the aqueous phase
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for an additional 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
The organic and aqueous phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with toluene (2×3.0 L)
|
Type
|
CUSTOM
|
Details
|
to remove particulates
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum at 50° C. until distillation
|
Type
|
ADDITION
|
Details
|
Isopropanol (3.0 L) was added
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Type
|
CONCENTRATION
|
Details
|
the reaction mixture concentrated under vacuum at 50° C
|
Type
|
ADDITION
|
Details
|
Additional isopropanol (300 mL) was added
|
Reaction Time |
2 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1C(C)N)C=CN2C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |